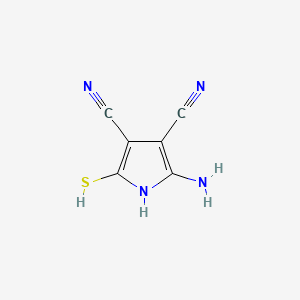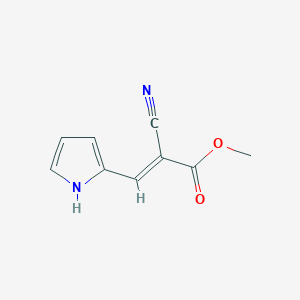![molecular formula C15H12Br2N2O B12888650 N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine CAS No. 920752-35-8](/img/structure/B12888650.png)
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine is a complex organic compound that features a benzofuran ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyridine ring can be introduced through palladium-catalyzed coupling reactions . The final product is obtained by bromination and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It inhibits cell growth in various types of cancer cells and reduces the release of proinflammatory interleukin 6 (IL-6) in K562 cells . The compound’s unique structure allows it to interact with specific pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its use in phototherapy.
Uniqueness
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine stands out due to its dual ring structure, which combines the properties of both benzofuran and pyridine rings
Properties
CAS No. |
920752-35-8 |
|---|---|
Molecular Formula |
C15H12Br2N2O |
Molecular Weight |
396.08 g/mol |
IUPAC Name |
N-(1-benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine |
InChI |
InChI=1S/C15H12Br2N2O/c1-19(12-7-14(16)18-15(17)8-12)9-10-2-3-13-11(6-10)4-5-20-13/h2-8H,9H2,1H3 |
InChI Key |
BHBZEAHOYFVPRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OC=C2)C3=CC(=NC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


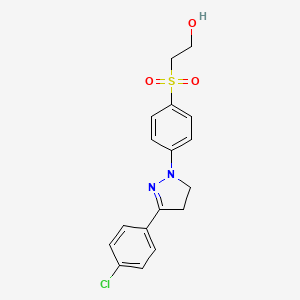
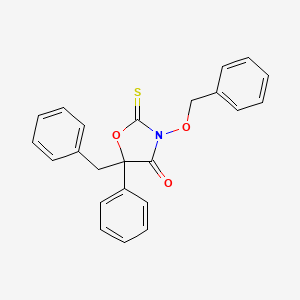
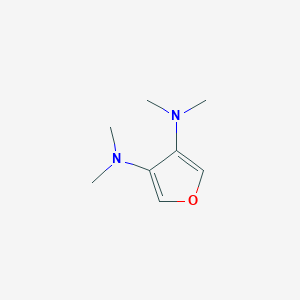

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
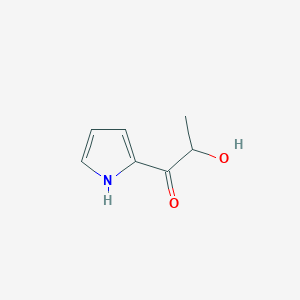
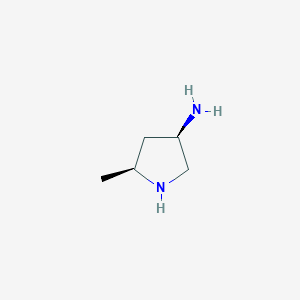
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)



